2-Benzylidene-1,2,3,4-tetrahydronaphthalen-1-ol
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Overview
Description
2-Benzylidene-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound that belongs to the class of tetralins These compounds are characterized by a benzene ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the condensation of 1-tetralone with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an alcohol solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Benzylidene-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylidene group can be reduced to form a saturated compound.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of 2-benzylidene-1-tetralone.
Reduction: Formation of 2-benzyl-1,2,3,4-tetrahydronaphthalen-1-ol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Benzylidene-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Benzylidene-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the benzylidene group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzylidene-3,4-dihydro-2H-naphthalen-1-one
- 2-Aminotetralin
- 1,2,3,4-Tetrahydronaphthalen-1-ol
Uniqueness
2-Benzylidene-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both a benzylidene group and a hydroxyl group in its structure. This combination imparts distinct chemical reactivity and biological activity compared to other tetralin derivatives. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
6261-31-0 |
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Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-benzylidene-3,4-dihydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C17H16O/c18-17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17/h1-9,12,17-18H,10-11H2 |
InChI Key |
NEIFQAYFGLNHER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2)C(C3=CC=CC=C31)O |
Origin of Product |
United States |
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